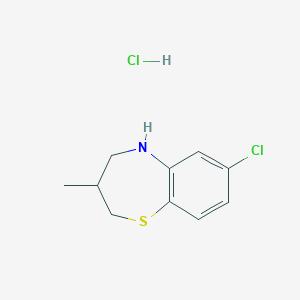
7-Chloro-3-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-3-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine hydrochloride is a useful research compound. Its molecular formula is C10H13Cl2NS and its molecular weight is 250.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
7-Chloro-3-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine hydrochloride is a compound belonging to the benzothiazepine class, which has garnered attention due to its diverse biological activities. This article explores its biological activity, particularly focusing on its antidiabetic properties and other pharmacological effects as evidenced by recent research findings.
- Molecular Formula : C10H12ClN2S
- Molecular Weight : 213.73 g/mol
Antidiabetic Activity
Recent studies have highlighted the significant antidiabetic potential of 7-Chloro-3-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine derivatives. A series of synthesized compounds were evaluated for their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. The findings are summarized in the following table:
| Compound | IC50 (μM) | Blood Glucose Reduction (mg/dL) at 20 mg/kg |
|---|---|---|
| 2B | 2.62 | 104.15 |
| 3B | 10.11 | 105.32 |
| 12B | >37.38 | 114.74 |
| 14B | Not specified | 109.71 |
The most active derivatives (2B and 3B) exhibited competitive inhibition against α-glucosidase with IC50 values significantly lower than that of the standard drug acarbose (IC50 = 37.38 μM) .
Case Study : In an in vivo study, compound 2B was administered at doses of 10 and 20 mg/kg to diabetic rats. The results showed a marked decrease in blood glucose levels over a period of time, indicating its potential as an effective antidiabetic agent .
The mechanism of action for these compounds involves competitive inhibition of α-glucosidase, which leads to reduced glucose absorption in the intestines. Kinetic studies confirmed that compounds like 2B and 3B effectively lower blood glucose levels by inhibiting this enzyme .
Additional Pharmacological Effects
Apart from its antidiabetic properties, benzothiazepine derivatives have been investigated for other biological activities:
- Antidepressant Effects : Some derivatives have shown promise in modulating serotoninergic systems, potentially acting as antidepressants.
- Antimicrobial Activity : Preliminary studies suggest that certain benzothiazepine compounds may exhibit antimicrobial properties against a range of pathogens.
Propiedades
IUPAC Name |
7-chloro-3-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNS.ClH/c1-7-5-12-9-4-8(11)2-3-10(9)13-6-7;/h2-4,7,12H,5-6H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODNHJQBSXXNZIO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC2=C(C=CC(=C2)Cl)SC1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














